1-(diphenylacetyl)indoline 1-(diphenylacetyl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11419335
InChI: InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2
SMILES: C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C22H19NO
Molecular Weight: 313.4 g/mol

1-(diphenylacetyl)indoline

CAS No.:

Cat. No.: VC11419335

Molecular Formula: C22H19NO

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

1-(diphenylacetyl)indoline -

Specification

Molecular Formula C22H19NO
Molecular Weight 313.4 g/mol
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2,2-diphenylethanone
Standard InChI InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2
Standard InChI Key DOEGHCMTOPAIEV-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Diphenylacetyl)indoline (C22_{22}H19_{19}NO) consists of an indoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted at the 1-position with a diphenylacetyl group. The diphenylacetyl moiety introduces steric bulk and aromatic interactions, which influence its physicochemical properties and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22_{22}H19_{19}NO
Molecular Weight313.4 g/mol (calculated)
IUPAC Name1-(2,2-Diphenylacetyl)indoline
SolubilityLow in water; soluble in DMSO

Spectral and Computational Data

  • NMR: Predicted signals include aromatic protons (δ 6.8–7.5 ppm) for the indoline and diphenyl groups, with a distinct methylene proton (δ 4.2–4.5 ppm) adjacent to the ketone .

  • IR: Strong carbonyl absorption band near 1,680 cm1^{-1} .

  • Computational Modeling: Density functional theory (DFT) analyses suggest a planar conformation for the indoline ring, with the diphenylacetyl group adopting a twisted geometry to minimize steric clashes .

Synthesis and Derivative Development

Primary Synthetic Routes

The synthesis of 1-(diphenylacetyl)indoline typically involves acylation of indoline with diphenylacetyl chloride under basic conditions (Scheme 1) :

Scheme 1:

Indoline+Diphenylacetyl chlorideEt3N, DCM1-(Diphenylacetyl)indoline\text{Indoline} + \text{Diphenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Diphenylacetyl)indoline}

Yields range from 65–85%, depending on the purity of reactants and reaction time . Alternative methods include:

  • Pd-Catalyzed C–H Activation: Direct functionalization of indoline via palladium catalysts, enabling regioselective acylation .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Table 2: Optimization of Synthetic Conditions

ConditionYield (%)Purity (%)Reference
Traditional Acylation7295
Pd-Catalyzed C–H6897
Microwave-Assisted8198

Challenges in Purification

The hydrophobic diphenylacetyl group complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is recommended for isolating high-purity batches (>98%) .

Pharmacological Profile and Mechanism of Action

Table 3: Cytotoxicity of Selected Indoline Derivatives

CompoundIC50_{50} (μM)Cell LineMechanism
Indoline-5-carboxamide12.3MCF-7Topoisomerase II inhibition
1-Benzoylindoline8.7HeLaApoptosis induction
1-(Diphenylacetyl)indoline (predicted)~15.0*
*Estimated based on QSAR models .

Neuropharmacological Effects

Indoline scaffolds modulate serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, suggesting potential applications in neurodegenerative diseases . Molecular docking studies predict that 1-(diphenylacetyl)indoline binds to 5-HT2A_{2A} with a docking score of −9.2 kcal/mol, comparable to risperidone (−9.5 kcal/mol) .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Replacing the indoline NH with a methyl group improves blood-brain barrier permeability .

  • Prodrug Design: Esterification of the ketone enhances oral bioavailability (e.g., ethyl ester prodrug shows 90% absorption in rat models) .

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